molecular formula C8H4F3NO2 B11788238 2-(Difluoromethoxy)-6-fluorobenzo[d]oxazole

2-(Difluoromethoxy)-6-fluorobenzo[d]oxazole

Cat. No.: B11788238
M. Wt: 203.12 g/mol
InChI Key: XSGFMVILNAJBFN-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-6-fluorobenzo[d]oxazole: is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure. This compound is part of the oxazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-6-fluorobenzo[d]oxazole can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems, such as palladium-catalyzed reactions, allows for efficient synthesis with minimal by-products .

Mechanism of Action

The mechanism by which 2-(Difluoromethoxy)-6-fluorobenzo[d]oxazole exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole
  • 2-(Difluoromethoxy)-4-fluorobenzo[d]oxazole
  • 2-(Difluoromethoxy)-3-fluorobenzo[d]oxazole

Uniqueness

2-(Difluoromethoxy)-6-fluorobenzo[d]oxazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the fluorine atoms and the difluoromethoxy group provides distinct electronic and steric effects, making it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C8H4F3NO2

Molecular Weight

203.12 g/mol

IUPAC Name

2-(difluoromethoxy)-6-fluoro-1,3-benzoxazole

InChI

InChI=1S/C8H4F3NO2/c9-4-1-2-5-6(3-4)13-8(12-5)14-7(10)11/h1-3,7H

InChI Key

XSGFMVILNAJBFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)OC(=N2)OC(F)F

Origin of Product

United States

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